N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dimethylphenyl group and a 1-methyl-1H-indol-3-ylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, is reacted with a suitable electrophile to introduce the sulfanyl group at the 3-position.
Acetamide Formation: The intermediate product is then reacted with 2,4-dimethylphenylamine to form the final acetamide compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents are used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)-2-[(1-METHYL-1H-INDOL-3-YL)SULFANYL]ACETAMIDE: shares structural similarities with other acetamides and indole derivatives such as:
Uniqueness
- The presence of both the 2,4-dimethylphenyl and 1-methyl-1H-indol-3-ylsulfanyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
450348-86-4 |
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Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20N2OS/c1-13-8-9-16(14(2)10-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-15(17)18/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
CMASHOXICZSOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
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